molecular formula C18H21N5O2 B2617759 3-Methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 332099-00-0

3-Methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No. B2617759
CAS RN: 332099-00-0
M. Wt: 339.399
InChI Key: OIFRKICPJMFNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione is a compound that belongs to the class of xanthine derivatives. It has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione involves the inhibition of phosphodiesterase (PDE) enzymes. PDEs are enzymes that break down cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, this compound increases the levels of cAMP and cGMP, which in turn leads to various physiological effects such as relaxation of smooth muscles and inhibition of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In addition, it has been shown to relax smooth muscles, which makes it useful in the treatment of asthma and other respiratory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione in lab experiments is its well-characterized mechanism of action. This makes it easier to design experiments and interpret results. Another advantage is its relatively low toxicity, which makes it suitable for in vitro and in vivo studies. One limitation is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-Methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione. One direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its anti-tumor properties and its potential use in cancer therapy. Finally, there is a need for further studies on its mechanism of action and its effects on various physiological systems.

Synthesis Methods

The synthesis of 3-Methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione involves the reaction of 8-bromotheophylline with 4-methylbenzylamine in the presence of a palladium catalyst. The resulting intermediate is then treated with 2-methylprop-2-en-1-ol to obtain the final product. The yield of the synthesis is typically around 60%.

Scientific Research Applications

3-Methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-asthmatic, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-11(2)10-23-14-15(22(4)18(25)21-16(14)24)20-17(23)19-9-13-7-5-12(3)6-8-13/h5-8H,1,9-10H2,2-4H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFRKICPJMFNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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